molecular formula C19H13BrFN3S B2501750 2-(4-Bromophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1207012-90-5

2-(4-Bromophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine

Cat. No. B2501750
CAS RN: 1207012-90-5
M. Wt: 414.3
InChI Key: GDUSXTFCPSOYRM-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine is a chemical compound that belongs to the pyrazolo[1,5-a]pyrazine family. It has been extensively studied for its potential applications in scientific research due to its unique properties.

Scientific Research Applications

  • Anti-Cancer Activity :

    • Fluoro-substituted benzo[b]pyran and its derivatives, similar in structure to the specified compound, have shown anti-lung cancer activity in human cancer cell lines (Hammam et al., 2005).
    • Novel pyrazole compounds with structural similarities demonstrated potent anti-proliferative activity against breast cancer and hepatocarcinoma cells (Liu et al., 2019).
    • Pyrazolo[1,5-a]pyrazine derivatives showed promising anticancer activity in prostate and breast cancer cells, indicating potential as anticancer agents (Seo et al., 2019).
  • Antimicrobial Activity :

    • Pyrazolo[1,5-a]pyrazine derivatives exhibited notable antibacterial activity against Staphylococcus aureus and antifungal activity against Aspergillus niger, suggesting their potential as antimicrobial agents (Hrynyshyn et al., 2019).
  • Synthesis and Structural Studies :

    • The synthesis and structural characterization of related pyrazole compounds provide valuable insights into the properties and potential applications of similar compounds, including 2-(4-Bromophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine (Loh et al., 2013).
  • Inhibitory Effects in Biological Systems :

    • Some pyrazoline derivatives have demonstrated effective inhibition of enzymes like human carbonic anhydrase, which are relevant in various physiological processes (Turkan et al., 2019).
  • Xanthine Oxidase Inhibitory Activity :

    • The study of oxadiazoles derivatives, closely related to the compound , showed inhibitory activity against xanthine oxidase, which is significant in the treatment of diseases like gout (Qi et al., 2015).
  • Potential in Neurological Disorders :

    • Compounds structurally related to this compound have shown antidepressant activity, indicating potential application in the treatment of neurological disorders (Prasad et al., 2005).

properties

IUPAC Name

2-(4-bromophenyl)-4-[(3-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrFN3S/c20-15-6-4-14(5-7-15)17-11-18-19(22-8-9-24(18)23-17)25-12-13-2-1-3-16(21)10-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUSXTFCPSOYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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